Sulfamoyl chloride
Overview
Description
Sulfamoyl chloride is a functional group in organic chemistry that contains both sulfur and chlorine elements. It is a key intermediate in the synthesis of various sulfonamide compounds, which are prevalent in pharmaceuticals and agrochemicals due to their wide range of biological activities. The sulfamoyl group is characterized by the presence of a sulfonyl group (SO2) bonded to an amine (NH2), with the chlorine atom attached to the sulfur atom, forming the sulfamoyl chloride moiety.
Synthesis Analysis
The synthesis of sulfamoyl chloride derivatives has been explored through various methods. One approach involves the use of arylsulfonyl chlorides as a sulfur source, which reductively couple with electron-rich (hetero)arenes in the presence of triphenylphosphine to afford di(hetero)aryl thioethers in good yields . Another innovative method reported is the late-stage 18F/19F isotopic exchange, which allows for the synthesis of various sulfamoyl [18F]fluorides with high radiochemical yields, overcoming the challenges associated with the direct synthesis from amines . Additionally, sulfonyl chlorides have been used as thiol surrogates for carbon-sulfur bond formation, enabling the one-pot synthesis of thioethers and thioesters .
Molecular Structure Analysis
The molecular structure of sulfamoyl chloride derivatives is characterized by the presence of a sulfur atom doubly bonded to two oxygen atoms and a chlorine atom, with the nitrogen of the amine group also attached to the sulfur. This structure is pivotal for the reactivity of sulfamoyl chlorides in various chemical reactions, as it allows for the activation of the chloride and the subsequent formation of sulfonamides and related compounds.
Chemical Reactions Analysis
Sulfamoyl chlorides participate in a variety of chemical reactions. They can be used in the selective synthesis of sulfonamides and β-aryl sulfonyl enamines through iodine-catalyzed oxidation . Palladium-catalyzed Suzuki–Miyaura coupling has been employed using sulfuric chloride as a linchpin to generate diverse sulfonamides with high functional group tolerance . Furthermore, silyl radical-mediated activation of sulfamoyl chlorides enables the direct access to aliphatic sulfonamides from alkenes . The synthesis of sulfonamides from sulfamoyl inner salts also highlights the versatility of these compounds in forming carbon-sulfur bonds .
Physical and Chemical Properties Analysis
Sulfamoyl chlorides are typically reactive intermediates that are sensitive to moisture due to the presence of the chlorine atom, which can be readily displaced by nucleophiles. The physical properties such as melting point, boiling point, and solubility can vary depending on the specific structure of the sulfamoyl chloride derivative. The chemical properties are largely defined by the reactivity of the sulfur(VI) center, which can undergo various transformations to yield a wide array of functionalized molecules, as demonstrated by the synthesis of N-acyl sulfamates from fluorosulfates and amides . The facile synthesis of sulfonyl chlorides from sulfonate salts under mild conditions further exemplifies the chemical versatility of these compounds . Lastly, the introduction of a new sulfamoylation reagent, N-carbo-(trimethylsilyloxy)sulfamoyl chloride, has facilitated the synthesis of thiatriazine dioxides, showcasing the potential of sulfamoyl chlorides in heterocyclic chemistry .
Scientific Research Applications
Synthesis of Aliphatic Sulfonamides
Sulfamoyl chloride is instrumental in the synthesis of aliphatic sulfonamides from alkenes. It can be activated via Cl-atom abstraction by a silyl radical, a process facilitated by photocatalysts like Eosin Y. This method allows for the efficient creation of complex molecules, such as sulfonamide-containing cyclobutyl-spirooxindoles, demonstrating its utility in late-stage functionalization protocols for medicinal chemistry (Hell et al., 2019).
Preparation of Steroid Sulfamates
In another application, sulfamoyl chloride is used for generating steroid sulfamates, which have shown interactions with the GABAA receptor. This process involves the conversion of 3α- and 3β-alcohols of steroids into sulfamates, highlighting its role in creating bioactive molecules for further biological evaluation (Kapras et al., 2009).
Safer Preparative Method for Nonsymmetrical Sulfamides
Sulfamoyl chloride's derivatives, such as N-sulfamoyloxazolidinones, offer a safer and more convenient method for preparing sulfamides. This approach mitigates the risks associated with using hazardous reagents like phosphorus oxychloride or sulfamoyl chloride itself, providing a significant advantage in the synthesis of sulfamides on a large scale (Borghese et al., 2006).
Sulfamoylation of Hydroxyl Groups
The sulfamoylation reaction of hydroxyl groups, crucial for synthesizing target sulfamates, is accelerated when using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents. This condition signifies sulfamoyl chloride's efficiency in completing reactions involving extensive hydroxyl groups, enhancing yields without the need for a base (Okada et al., 2000).
Synthesis of Sulfonamide Derivatives
Sulfamoyl chloride's versatility is also demonstrated in the synthesis of sulfonamide derivatives, which have significant applications in discovering bioactive molecules for medicinal research. Techniques like the palladium-catalyzed Suzuki–Miyaura coupling utilize sulfamoyl chlorides for creating diverse sulfonamides, showcasing high functional group tolerance and moderate to high yields (Wang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
sulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHVHSLSRLSVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228396 | |
Record name | Chlorosulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamoyl chloride | |
CAS RN |
7778-42-9 | |
Record name | Chlorosulfamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorosulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfamoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLOROSULFAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MMZ8TWQ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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